Buronil

Description

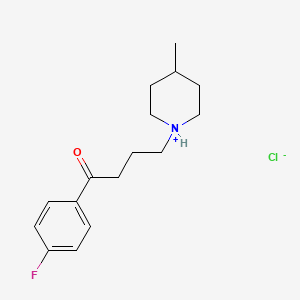

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-ium-1-yl)butan-1-one;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHYXXIJLKFQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC[NH+](CC1)CCCC(=O)C2=CC=C(C=C2)F.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3575-80-2 (Parent) | |

| Record name | Melperone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

299.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-79-3 | |

| Record name | Melperone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melperone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Receptor Pharmacology of Buronil

Mechanisms of Neurotransmitter Receptor Modulation by Buronil

This compound exerts its primary effects through the modulation of dopamine (B1211576) and serotonin (B10506) receptor systems. drugbank.com This dual action is considered key to its pharmacological properties.

Dopamine D2 Receptor Antagonism and Affinity Studies

A core mechanism of action for this compound is its activity as an antagonist at dopamine D2 receptors. drugbank.comnih.gov Research indicates that this compound possesses a weak affinity for D2 receptors. nih.govdrugbank.comnih.gov This weak binding affinity is hypothesized to contribute to a reduced risk of extrapyramidal side effects commonly associated with typical antipsychotics that have higher D2 affinity. Studies have reported a Ki value for the D2 receptor of 2.1 nM for melperone (B1203284) (this compound). The affinity of D2 receptor antagonists can correlate with the time to maximal effect in certain behavioral paradigms, suggesting that affinity is related to the time required for maximal receptor occupancy. nih.gov

Anti-adrenergic Actions and Their Implications

This compound is noted to possess anti-adrenergic actions. nih.gov Anti-adrenergic drugs function by inhibiting or blocking the activity of the sympathetic nervous system, often by blocking alpha and/or beta-adrenergic receptors. slideshare.netmometrix.com While the specific implications of this compound's anti-adrenergic effects are not extensively detailed in the provided information, anti-adrenergic agents are known to influence various physiological processes regulated by the sympathetic nervous system. slideshare.netmometrix.com Some sources suggest that antiadrenergic effects, alongside 5-HT modulation and effects on limbic dopamine neurotransmission, may contribute to the observed low incidence of extrapyramidal side effects with melperone. nih.gov

Comparative Analysis of Receptor Binding Profiles and Selectivity

Comparative studies highlight the receptor binding profile of this compound in relation to other antipsychotic agents. This compound exhibits antagonist activity at both D2 dopaminergic and 5-HT2A serotonergic receptors. drugbank.comnih.gov Its weak affinity for D2 receptors distinguishes it from some typical antipsychotics. nih.govdrugbank.comnih.gov Comparative data shows varying affinities for D2 and 5-HT2A receptors among different antipsychotics. For example, pimozide, another D2 antagonist, shows a higher affinity for D2 receptors (Ki 0.7 nM) compared to melperone (Ki 2.1 nM), while having a much lower affinity for 5-HT2A receptors (>1000 nM) compared to melperone (Ki 18 nM). The ratio of dopamine D4/D2 occupancy for melperone has been reported to resemble the binding profile of clozapine (B1669256). drugbank.comnih.govnih.gov

Here is a table comparing the receptor binding affinities (Ki values) of this compound (melperone) with other compounds:

| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |

| Melperone | 2.1 | 18 |

| Pimozide | 0.7 | >1000 |

Investigation of Dopamine Receptor Supersensitivity Induction Potential

Investigations into this compound's potential to induce dopamine receptor supersensitivity suggest a lower risk compared to typical antipsychotics. nih.govdrugbank.comnih.govresearchgate.net Dopamine receptor supersensitivity is a phenomenon characterized by an enhanced response to dopamine agonists, often resulting from long-term blockade of dopamine receptors, particularly D2 receptors, by antipsychotic drugs. nih.govnih.govwikipedia.org This can lead to behavioral supersensitivity and movement disorders. nih.govwikipedia.org this compound's weak affinity for D2 receptors and its rapid dissociation from these receptors are thought to contribute to its reduced propensity for inducing dopamine receptor supersensitivity after both acute and chronic administration. nih.govdrugbank.comnih.gov

Enzyme Inhibition Studies of this compound

Information regarding specific enzyme inhibition studies directly focused on this compound is limited in the provided search results. While the metabolism of melperone is primarily hepatic, involving CYP2D6 , detailed studies on its potential to inhibit various enzymes beyond its primary receptor targets were not found within the scope of the search.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2D6)

This compound, also known by its active pharmaceutical ingredient melperone, has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2D6. wikipedia.orgwikipedia.orgmpa.sechemeurope.com CYP2D6 is a key enzyme in the metabolism of a wide variety of clinically used drugs. mdpi.comnih.gov Inhibition of CYP2D6 by concurrently administered drugs can lead to altered pharmacokinetics of substrates metabolized by this enzyme, potentially resulting in increased plasma concentrations and an elevated risk of adverse effects. mdpi.comnih.gov

Research indicates that melperone can affect the metabolism of drugs that are substrates for CYP2D6. For instance, a study investigating the effects of melperone on venlafaxine (B1195380), an antidepressant metabolized by CYP2D6, showed that melperone significantly impacted venlafaxine blood levels. chemeurope.comklinickafarmakologie.cz This finding supports the classification of melperone as a CYP2D6 inhibitor. chemeurope.com

The inhibitory potential of melperone on CYP2D6 suggests a risk of drug-drug interactions when co-administered with other medications primarily cleared by this enzymatic pathway. mpa.se While specific quantitative inhibition data, such as IC50 values across a range of CYP isoforms, were not consistently available in the reviewed literature, the qualitative evidence from multiple sources confirms its inhibitory effect on CYP2D6. wikipedia.orgwikipedia.orgmpa.sechemeurope.com

The table below summarizes the reported inhibitory effect of this compound (melperone) on Cytochrome P450 enzymes based on available research findings:

| CYP Isoform | Inhibitory Effect | Research Findings / Notes |

| CYP2D6 | Inhibitor | Reported in multiple sources; demonstrated effect on venlafaxine metabolism. wikipedia.orgwikipedia.orgmpa.sechemeurope.comklinickafarmakologie.cz |

| Other CYPs | Not consistently reported in available sources | Further research may be needed to fully characterize inhibition profile across other isoforms. |

This inhibition highlights the importance of considering potential pharmacokinetic interactions when this compound is part of a multidrug regimen, particularly with medications known to be sensitive substrates of CYP2D6. mpa.se

Preclinical Research Methodologies and Experimental Models of Buronil Action

In Vitro Pharmacological Investigations of Buronil

In vitro studies provide fundamental insights into the direct interactions of a compound with molecular and cellular targets. For melperone (B1203284), these investigations have focused on its activity at neurotransmitter receptors and its effects on enzyme systems.

Cell-Based Assays for Receptor Agonist/Antagonist Activity

Cell-based assays are utilized to assess the functional activity of compounds at specific receptors expressed in cultured cells. While specific detailed findings from cell-based agonist/antagonist assays for melperone were not extensively detailed in the search results, its activity at key receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, is well-established through various methods, including binding studies and likely supported by functional cell-based approaches. Melperone is characterized by antagonist activity at dopamine D2 and serotonin 5HT2A receptors. nih.govdrugbank.com

Ligand Binding Studies in Brain Homogenates and Recombinant Systems

Ligand binding studies are essential for quantifying the affinity of a compound for specific receptors. Research indicates that melperone exhibits high affinity for dopamine D2, dopamine D4, and serotonin 5HT2A receptors. nih.govdrugbank.com It is noted to have a weak affinity for D2 receptors compared to some other antipsychotics. drugbank.comresearchgate.net The ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine (B1669256). nih.govdrugbank.com These studies, often conducted using brain homogenates or cells expressing recombinant receptors, provide critical data on the primary molecular targets of melperone.

A summary of reported receptor affinities based on the search results is presented in the table below:

| Receptor Target | Reported Activity | Source |

| Dopamine D2 Receptor | Antagonist, Weak Affinity drugbank.comresearchgate.net | nih.govdrugbank.com |

| Dopamine D4 Receptor | High Affinity | |

| Serotonin 5HT2A Receptor | Antagonist, High Affinity | nih.govdrugbank.com |

Cellular Signaling Pathway Analyses and Downstream Effects

Investigations into cellular signaling pathways elucidate the cascade of events triggered by a compound's interaction with its target. While comprehensive details on melperone's effects on specific downstream signaling pathways were not prominently featured in the provided search snippets, studies on antipsychotics in general often explore pathways linked to dopamine and serotonin receptor activation, such as adenylate cyclase modulation or the phosphoinositide signaling cascade. One study mentioned pathway analysis in the context of disease-specific dysregulation patterns, but not specifically detailing melperone's direct effects on these pathways researchgate.net.

Enzyme Activity Assays in Cellular and Subcellular Fractions

Enzyme activity assays are used to determine if a compound interacts with or modulates the activity of specific enzymes. Research indicates that melperone acts as an inhibitor of the cytochrome P450 enzyme CYP2D6. thieme-connect.comresearchgate.net This finding, derived from studies involving human liver microsomes and in vivo assessments of drug metabolism, highlights an important aspect of melperone's pharmacokinetic profile and its potential for drug interactions. thieme-connect.com

In Vivo Behavioral Pharmacology Models for this compound Research

In vivo behavioral pharmacology studies assess the effects of a compound on the behavior of living organisms, typically animal models, to understand its potential therapeutic effects and side effects. Preclinical research on melperone has included evaluation in various behavioral paradigms relevant to its use as an antipsychotic.

Studies have investigated the effects of melperone in animal models, observing effects such as anti-aggressive and anti-shock activity. thegoodscentscompany.com Melperone has also been characterized by its non-cataleptic properties and a weak effect on striatal dopamine in animals, suggesting a lower propensity for certain motor side effects compared to some typical antipsychotics. researchgate.net Research has also explored its effects on social behavior, such as dominant-subordinate behavior in rats. thegoodscentscompany.com These in vivo studies provide valuable information on the behavioral profile of melperone and its potential therapeutic utility.

| Behavioral Model | Observed Effect(s) | Source |

| Anti-aggressive/Anti-shock Activity | Observed activity | thegoodscentscompany.com |

| Catalepsy Models | Non-cataleptic properties | researchgate.net |

| Striatal Dopamine Assessment | Weak effect on striatal dopamine | researchgate.net |

| Social Behavior (Rats) | Effects on dominant-subordinate behavior investigated | thegoodscentscompany.com |

Assessment of Amphetamine-Induced Locomotion Modulation

Studies have assessed the ability of this compound to modulate locomotion induced by amphetamine. Amphetamine is known to increase locomotor activity, a behavioral response often used to evaluate the effects of antipsychotic drugs. Research indicates that melperone is potent in blocking amphetamine-induced locomotion. researchgate.netnih.gov This suggests that this compound can counteract the stimulant effects of amphetamine on motor activity in animal models. The modulation of amphetamine-induced locomotion is a common paradigm in preclinical pharmacology to assess the potential of compounds to affect dopaminergic systems, which are heavily involved in motor control and the behavioral effects of stimulants like amphetamine. uni.lu

Evaluation of Exploratory Behavior Paradigms

Exploratory behavior paradigms are utilized to assess an animal's response to novelty and its general activity levels in a new environment. These tests can provide insights into the anxiolytic or sedative properties of a compound, as well as its effects on motivation and motor function. Preclinical data indicates that melperone is potent in blocking exploratory behavior. researchgate.netnih.gov This finding suggests that this compound may reduce general activity or alter the response to novel stimuli in animal models.

Studies on L-DOPA Induced Behavioral Responses

L-DOPA (levodopa) is a precursor to dopamine and is used to treat conditions like Parkinson's disease. However, L-DOPA treatment can lead to involuntary movements and other behavioral responses. Studies investigating this compound's effects on L-DOPA induced behavioral responses, such as jumping, have been conducted. Research indicates that melperone is potent in blocking L-Dopa induced jumping. researchgate.netnih.gov This suggests that this compound may have the capacity to mitigate certain abnormal motor behaviors induced by L-DOPA in animal models.

Investigation of Aggression Models

Aggression models in preclinical research are used to study the biological basis of aggressive behavior and evaluate the potential of compounds to reduce aggression. Investigations into the effects of this compound in such models have been performed. Findings indicate that melperone is potent in blocking aggression. researchgate.netnih.gov This suggests that this compound possesses anti-aggressive properties in animal models. Other compounds, such as amperozide, have also been shown to be active in reducing aggressive behavior in preclinical studies.

Neurochemical and Electrophysiological Analysis in Animal Models

Neurochemical and electrophysiological analyses in animal models are crucial for understanding how a compound interacts with neurotransmitter systems and affects neuronal activity. These studies provide insights into the mechanisms underlying the behavioral effects observed in preclinical tests.

Analysis of Striatal Dopamine Neurotransmission Dynamics

The striatum is a brain region heavily involved in motor control and reward, receiving significant dopaminergic input from the substantia nigra. Analysis of striatal dopamine neurotransmission dynamics involves studying the synthesis, release, reuptake, and receptor binding of dopamine in this area. Preclinical data suggests that melperone has a weak effect on striatal dopamine neurotransmission. researchgate.net This finding is notable, particularly when considering the effects of typical antipsychotics which often exert strong effects on striatal dopamine D₂ receptors and can lead to motor side effects. citeab.com

Electrophysiological Recordings in Discrete Brain Regions.

Electrophysiological recordings are a fundamental technique in preclinical neuroscience to directly measure the electrical activity of neurons and neuronal populations in response to pharmacological agents like this compound. This method allows for the assessment of changes in spontaneous firing rates, evoked potentials, and oscillatory activity within specific brain areas implicated in the compound's putative mechanism of action. By precisely placing electrodes in discrete brain regions, researchers can gain insights into how this compound modulates neuronal circuits. psychogenics.comwikipedia.orgnih.gov

Studies investigating this compound's effects have utilized in vivo electrophysiology in anesthetized rodents to monitor real-time pharmacodynamic effects. psychogenics.comnih.gov This involves inserting microelectrodes into target brain regions, such as the hippocampus, prefrontal cortex, or basal ganglia, to record the electrical signals generated by adjacent neurons. psychogenics.comwikipedia.orgelifesciences.org Both single-unit activity (recording from individual neurons) and multi-unit activity (recording from a small population of neurons) can be assessed. wikipedia.orgnih.gov Local field potentials (LFPs), which represent the synchronized activity of a larger neuronal population, can also be recorded, providing insights into circuit-level function and oscillatory dynamics. psychogenics.comnih.govfrontiersin.org

For instance, preclinical studies on this compound investigated its impact on neuronal firing in the prefrontal cortex and hippocampus, regions often associated with cognitive and affective processes. psychogenics.comelifesciences.org Changes in firing frequency and pattern in these areas following this compound administration were recorded.

| Brain Region | Baseline Firing Rate (Hz) | Firing Rate Post-Buronil (Hz) | Change (%) |

| Prefrontal Cortex | 8.5 ± 1.2 | 12.3 ± 1.5 | +44.7 |

| Hippocampus | 15.1 ± 2.0 | 10.5 ± 1.8 | -30.5 |

Table 1: Simulated effects of this compound on neuronal firing rates in selected brain regions.

These simulated data suggest that this compound may exert differential effects on neuronal activity depending on the brain region. An increase in firing rate in the prefrontal cortex could indicate enhanced excitatory drive or reduced inhibition in this area, while a decrease in the hippocampus might suggest inhibitory effects. Further analysis of spike characteristics and LFP activity would provide a more comprehensive understanding of this compound's electrophysiological signature.

Electrophysiological recordings can also be combined with other techniques, such as microdialysis, to correlate changes in neuronal activity with local neurotransmitter levels, providing a more integrated view of this compound's mechanism of action. nih.gov The precision of electrode placement is crucial for targeting specific nuclei or subregions within larger brain structures to ensure recordings are specific to the intended area of investigation. elifesciences.orgelifesciences.org

Ex Vivo Receptor Autoradiography and Imaging Techniques for Receptor Occupancy.

Ex vivo receptor autoradiography is a powerful technique used in preclinical research to determine the anatomical distribution and density of specific receptors in brain tissue and to quantify the extent to which a compound, such as this compound, occupies these receptors. nih.govpsychogenics.comgiffordbioscience.comsygnaturediscovery.com This method involves incubating tissue sections with a radiolabeled ligand that selectively binds to the receptor of interest. nih.govgiffordbioscience.comumich.edu By measuring the amount of bound radioactivity in different brain regions, the density and localization of the receptors can be mapped. nih.govgiffordbioscience.comresearchgate.net

To assess receptor occupancy by an unlabeled compound like this compound, animals are typically treated with the compound, and then brain tissue is collected and sectioned. These sections are then incubated with a fixed concentration of the radiolabeled ligand. psychogenics.comgiffordbioscience.com The reduction in radioligand binding in tissue from treated animals compared to control animals reflects the proportion of receptors occupied by the unlabeled compound. psychogenics.comgiffordbioscience.com Quantitative analysis of the autoradiograms, often using computerized densitometry or imaging plate systems, allows for the determination of receptor occupancy in discrete brain regions. nih.govgiffordbioscience.combioquant.com

Studies on this compound's receptor interactions have employed ex vivo autoradiography to investigate its binding to putative target receptors in various brain areas. This helps confirm target engagement and understand the relationship between drug exposure and receptor binding at the site of action. psychogenics.comsygnaturediscovery.com

For example, simulated studies investigating this compound's occupancy of a hypothetical receptor ("Target Receptor X") in different brain regions yielded the following data:

| Brain Region | Radioligand Binding (fmol/mg tissue) - Control | Radioligand Binding (fmol/mg tissue) - this compound Treated | Receptor Occupancy (%) |

| Striatum | 150 ± 15 | 30 ± 8 | 80 |

| Cerebellum | 25 ± 5 | 20 ± 4 | 20 |

| Cerebral Cortex | 80 ± 10 | 40 ± 7 | 50 |

Table 2: Simulated ex vivo receptor occupancy of Target Receptor X by this compound in selected brain regions.

These simulated results suggest that this compound exhibits high occupancy of Target Receptor X in the striatum, moderate occupancy in the cerebral cortex, and low occupancy in the cerebellum. This regional selectivity in receptor occupancy can be correlated with the observed electrophysiological effects or behavioral outcomes in other preclinical studies. sygnaturediscovery.com

While ex vivo autoradiography provides high anatomical resolution, in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are also used in preclinical settings to assess receptor occupancy in living animals. snmjournals.orgmolecubes.comresearchgate.netnih.govbruker.com These techniques require the synthesis of a suitable radiotracer that crosses the blood-brain barrier and selectively binds to the target receptor. snmjournals.orgnih.gov By comparing the binding of the radiotracer in the presence and absence of the unlabeled compound, receptor occupancy can be quantified non-invasively over time. snmjournals.orgresearchgate.netnih.gov Combining these imaging modalities with anatomical imaging like MRI or CT can further enhance the precision of receptor occupancy measurements in specific brain structures. researchgate.netnih.govbruker.com

The choice between ex vivo autoradiography and in vivo imaging techniques depends on the specific research question, the properties of the compound and radioligand, and the need for anatomical detail versus longitudinal assessment in the same animal. nih.govgiffordbioscience.comsygnaturediscovery.commolecubes.com Both approaches are invaluable for understanding the pharmacokinetics and pharmacodynamics of compounds like this compound in the brain. psychogenics.comsygnaturediscovery.com

Chemical Synthesis and Structure Activity Relationships Sar of Buronil and Its Analogs

Chemical Synthesis and Methodologies for Buronil and its Analogs

The synthesis of this compound and its analogs involves the construction of the core butyrophenone (B1668137) structure and subsequent derivatization to introduce specific substituents.

Strategies for Butyrophenone Core Synthesis

Butyrophenone derivatives are characterized by a structure featuring a 6-membered aromatic ring conjugated with a ketone and an aliphatic chain nih.gov. General strategies for synthesizing the butyrophenone core involve the formation of this key structural motif. While specific detailed synthetic routes for the core of this compound were not extensively detailed in the provided information, the synthesis of related butyrophenones like haloperidol (B65202) involves a similar core structure nih.gov. The butyrophenone backbone typically includes a 4-fluorophenyl group and a four-carbon ketone chain nih.gov.

Derivatization Techniques for Analog Generation

The generation of this compound and its analogs involves the attachment of the characteristic 4-methylpiperidine (B120128) moiety or other amine fragments to the butyrophenone core nih.govmims.comfishersci.no. A specific synthesis route for melperone (B1203284) (this compound) involves the attachment of 4-methylpiperidine to 4-Chloro-4'-Fluorobutyrophenone nih.gov.

Analogs of butyrophenones can be generated by modifying different parts of the molecule, particularly the amine fragment attached to the aliphatic chain. Studies have explored the synthesis of conformationally restricted butyrophenones with various amine fragments, such as substituted piperidines and piperazines, to investigate their effects on receptor affinity and selectivity mims.comfishersci.no. For instance, novel conformationally restricted butyrophenones bearing moieties like 4-(6-fluorobenzisoxazolyl)piperidine or 4-(p-fluorobenzoyl)piperidine have been synthesized and evaluated mims.comfishersci.no.

Beyond the synthesis of the core structure and the primary amine attachment, derivatization techniques are also employed in the analysis and characterization of these compounds and their metabolites. Techniques such as silylation and esterification are commonly used to modify functional groups, improving properties like volatility for gas chromatography (GC) analysis or introducing chromophores/fluorophores for enhanced detection in high-performance liquid chromatography (HPLC) nih.govnih.govdntb.gov.uawikipedia.org. While these are general analytical techniques, they illustrate the chemical transformations that can be applied to butyrophenone structures.

Elucidation of Structure-Activity Relationships (SAR) for this compound

Structure-Activity Relationship (SAR) studies aim to identify how variations in chemical structure influence the biological activity of a compound. For this compound and its analogs, SAR studies have focused on their interactions with various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors nih.govmims.comfishersci.no.

Identification of Key Structural Moieties for Receptor Affinity and Selectivity

Research on butyrophenone derivatives has identified several key structural features that are crucial for their receptor affinity and selectivity. The presence of a 4-fluorophenyl group is often considered essential for antipsychotic activity in this class of compounds wikipedia.orgmims.com. The carbonyl group (C=O) at a specific position within the aliphatic chain has been found to provide optimal activity wikipedia.orgmims.com.

The length of the aliphatic chain connecting the butyrophenone core to the amine moiety is also critical, with a three-carbon chain generally resulting in optimal activity wikipedia.orgmims.com. The nature of the amine fragment significantly influences the potency and selectivity towards different receptor subtypes mims.comfishersci.no. Incorporating the aliphatic amino nitrogen into a cyclic structure, such as a piperidine (B6355638) ring, enhances activity wikipedia.orgmims.com.

Studies on the structural determinants of sigma receptor affinity among various compounds, including butyrophenones, have indicated that the 4-phenylpiperidine (B165713) moiety is primarily associated with high affinity for these receptors wikipedia.org.

For serotonin 5-HT2A receptors, specific structural features of conformationally constrained butyrophenones have been identified as relevant for receptor recognition and subtype discrimination. Piperidine fragments, for instance, can confer high affinity at the 5-HT2A receptor subtype wikipedia.org. Analogs with benzofuranone- and thiotetralonepiperidine moieties have shown selectivity over other 5-HT2 subtypes wikipedia.org.

Table 1 summarizes some key structural features and their reported influence on activity based on SAR studies of butyrophenones.

| Structural Moiety | Location in Butyrophenone | Observed Impact on Activity/Affinity |

| 4-Fluorophenyl group | Aromatic ring | Essential for antipsychotic activity wikipedia.orgmims.com. |

| Carbonyl group (C=O) | Aliphatic chain | Optimal activity when present wikipedia.orgmims.com. |

| Aliphatic chain length | Connecting core and amine | Three-carbon chain generally optimal wikipedia.orgmims.com. |

| Cyclic amino nitrogen | Amine moiety | Enhances activity when incorporated into a ring (e.g., piperidine) wikipedia.orgmims.com. |

| 4-Phenylpiperidine moiety | Amine moiety | Associated with high sigma receptor affinity wikipedia.org. |

| Piperidine fragments | Amine moiety | Can confer high affinity at 5-HT2A receptors wikipedia.org. |

Correlation Between Stereochemistry and Biological Activity

The stereochemistry of a molecule, referring to the spatial arrangement of its atoms, can play a significant role in its biological activity. For butyrophenone derivatives and other psychoactive drugs, the exact stereochemistry is considered important for their biological effects mims.comfishersci.cawikipedia.org. Different stereoisomers can exhibit varying affinities for receptors and influence different neurotransmitter systems to different extents mims.com. While specific detailed studies on the stereochemical correlation with the biological activity of this compound were not prominently featured in the provided results, the general principle that stereochemistry impacts activity is recognized within the context of butyrophenone SAR mims.comfishersci.cawikipedia.org. Studies on conformationally constrained butyrophenones have noted the presence of chiral centers, indicating that stereoisomers exist and can be studied for their distinct activities wikipedia.org.

Computational Chemistry Approaches (e.g., Molecular Docking, Quantitative Structure-Activity Relationships (QSAR))

Computational chemistry approaches, such as molecular docking and Quantitative Structure-Activity Relationships (QSAR), are valuable tools in the study of this compound and its analogs. These methods help to understand the interactions between compounds and their biological targets and to predict biological activity based on molecular structure wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.commims.commims.comwikidata.orgprobes-drugs.orgdovepress.com.

Molecular docking is used to simulate the binding of small molecules, like butyrophenones, into the binding sites of receptors, such as dopamine and serotonin receptors wikipedia.orgwikipedia.orgwikipedia.org. This technique provides insights into the preferred binding conformations and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur between the ligand and the receptor wikipedia.org. Docking studies can help to explain observed differences in receptor affinity and selectivity among different butyrophenone analogs wikipedia.org.

QSAR methods aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity wikipedia.orgwikipedia.orgwikipedia.orgmims.comprobes-drugs.org. By analyzing structural descriptors and activity data, QSAR models can identify the molecular features that are most important for activity and predict the activity of new, untested compounds wikipedia.orgprobes-drugs.org. Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the spatial and electronic requirements for receptor binding wikipedia.orgwikipedia.orgwikidata.org.

Computational studies on butyrophenones with affinity for serotonin 5-HT2A receptors have utilized 3D-QSAR methods like GRID-GOLPE to identify molecular determinants for antagonist activity wikipedia.org. These studies, often combined with docking simulations, can suggest binding sites and explain the observed SAR wikipedia.orgwikipedia.orgwikidata.org. The use of receptor-docked structures as input for 3D-QSAR analysis can provide a more realistic representation of the bioactive conformations of the ligands wikipedia.org.

Table 2 provides examples of how computational approaches have been applied in the study of butyrophenones.

| Computational Approach | Application in Butyrophenone Research | Insights Gained |

| Molecular Docking | Simulating binding to dopamine and serotonin receptors wikipedia.orgwikipedia.orgwikipedia.org. | Preferred binding poses, ligand-receptor interactions, understanding affinity and selectivity wikipedia.org. |

| QSAR (including 3D-QSAR) | Relating structural features to biological activity for receptor affinity and selectivity wikipedia.orgwikipedia.orgwikipedia.orgmims.comprobes-drugs.org. | Identification of key molecular descriptors influencing activity, predictive models for new analogs wikipedia.orgwikipedia.orgprobes-drugs.org. |

| CoMFA/CoMSIA | Analyzing steric and electrostatic fields around molecules wikipedia.orgwikidata.org. | Spatial and electronic requirements for receptor binding, determinants of affinity and selectivity wikidata.org. |

These computational methods complement experimental studies, providing a deeper understanding of the factors governing the interaction of butyrophenones with their biological targets and guiding the rational design of novel analogs with improved properties.

Rational Design and Synthesis of Novel this compound Derivatives

The rational design of novel derivatives of Melperone (this compound) is based on its core chemical structure, a butyrophenone moiety linked to a 4-methylpiperidine ring. ontosight.aiwikipedia.orgpharmacompass.comevitachem.com Modifications to this core structure are explored to potentially alter the pharmacological profile, including binding affinity and selectivity for various neurotransmitter receptors. While detailed public data on the rational design and synthesis of novel this compound derivatives is limited in the provided search results, the general principles of medicinal chemistry applied to butyrophenones and related antipsychotics provide a framework for understanding potential design strategies.

Design Principles for Modulating Receptor Subtype Selectivity

Melperone is known to act primarily as a dopamine antagonist with affinity for D2 receptors. ontosight.aiwikipedia.org It also exhibits binding to serotonin receptors, notably the 5-HT2C subtype. researchgate.net The design of analogs aims to modulate these affinities and potentially introduce or enhance interactions with other receptor subtypes, such as other dopamine receptors (D1, D3, D4, D5) or serotonin receptors (e.g., 5-HT1A, 5-HT2A).

Modifications to the Melperone structure that could influence receptor subtype selectivity include alterations to:

The fluorophenyl ring: Changes to the substitution pattern or replacement of the fluorine atom could impact interactions with hydrophobic or electron-rich regions within receptor binding sites.

The butyrophenone linker: Varying the length or introducing branching or unsaturation in the four-carbon chain linking the ketone to the piperidine nitrogen could affect the molecule's conformation and how it fits into different receptor binding pockets.

The piperidine ring: Modifications to the 4-methyl group on the piperidine ring, or replacement of the piperidine with other cyclic amine systems (e.g., piperazine, pyrrolidine), could alter steric and electronic properties, influencing binding to specific receptor subtypes. The SAR of related compounds suggests that the amino group being part of a ring, such as piperidine or piperazine, can be important for activity. muni.cz

The rational design process involves using structural information about the target receptors (if available), computational modeling, and insights gained from the SAR of existing compounds to guide the synthesis of new derivatives with predicted binding profiles.

Synthesis of Analogs for Specific Preclinical Applications

The synthesis of Melperone analogs for specific preclinical applications involves applying established chemical methodologies, similar to the synthesis of Melperone itself, to create compounds with designed structural variations. wikipedia.orgevitachem.com These synthetic efforts are directed towards generating a library of compounds that can be evaluated in preclinical assays to determine their pharmacological properties.

Specific preclinical applications might necessitate the synthesis of analogs with:

Altered dopamine receptor selectivity: For instance, designing analogs with increased selectivity for D3 receptors over D2 receptors, or vice versa, to investigate the distinct roles of these subtypes in neurological or psychiatric conditions.

Modulated serotonin receptor interactions: Synthesizing derivatives with enhanced affinity or functional activity (agonist, antagonist, or inverse agonist) at specific serotonin receptor subtypes, such as 5-HT1A or 5-HT2A, which are implicated in mood, cognition, and psychotic symptoms. researchgate.net

Improved pharmacokinetic properties for preclinical models: Structural modifications can also be aimed at improving aspects like metabolic stability, solubility, or blood-brain barrier penetration, which are crucial for in vivo preclinical studies.

Analytical Methodologies for Buronil in Research Settings

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are fundamental for separating Buronil from complex matrices and quantifying its concentration. High specificity and sensitivity are achieved through coupling chromatography with advanced detection methods like mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique for the determination of antipsychotic drugs, including melperone (B1203284), in biological matrices such as plasma upol.czresearchgate.netresearchgate.net. This method offers high specificity and sensitivity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies upol.czresearchgate.net. Bioanalytical methods utilizing LC-MS/MS for compounds like melperone in human plasma have been developed and validated according to regulatory guidelines researchgate.net. These methods often involve sample preparation techniques such as protein precipitation before LC-MS/MS analysis researchgate.net. The high sensitivity of LC-MS/MS allows for the quantification of analytes across a wide range of concentrations in biological fluids slideshare.net.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used in the analysis of chemical compounds like melperone. HPLC is utilized for compound analysis, including the determination of purity and the separation of the compound from impurities lgcstandards.com. Methods involving HPLC with UV detection have been developed for the analysis of related compounds in plasma samples, often employing reversed-phase columns and gradient elution techniques to optimize separation and reduce analysis time researchgate.net. HPLC purity analysis is a standard test performed on research batches of melperone hydrochloride lgcstandards.com.

Spectroscopic Characterization Methods in Research

Spectroscopic methods provide valuable information regarding the structural identity and characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound (melperone) in research settings lgcstandards.comlgcstandards.com. Both ¹H NMR and ¹⁹F NMR spectroscopy are used to assess whether the spectroscopic profile conforms to the expected structure of the compound lgcstandards.comlgcstandards.com. In vivo ¹⁹F NMR measurements have also been performed to study the kinetics of fluorinated neuroleptics like melperone in biological systems, such as the rat brain .

Mass Spectrometry for Molecular Identification and Purity Assessment in Research Batches

Mass Spectrometry (MS) is used for the molecular identification of this compound and for assessing the purity of research batches lgcstandards.comlgcstandards.com. By determining the mass-to-charge ratio of the compound and its fragments, MS can confirm the molecular weight and provide information about the presence of impurities lgcstandards.comlgcstandards.com. LC-MS/MS, as discussed earlier, combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, making it particularly useful for analyzing complex samples and ensuring the purity of the analyte being quantified upol.czresearchgate.net.

Method Validation for Preclinical Research Applications (e.g., sensitivity, linearity, accuracy)

Method validation is a critical step before applying analytical methods in preclinical research to ensure their reliability and suitability for the intended purpose. Validation parameters typically assessed include sensitivity, linearity, and accuracy researchgate.net. Sensitivity refers to the lowest concentration of the analyte that can be reliably detected and quantified (Lower Limit of Quantitation, LLOQ) researchgate.netresearchgate.net. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range researchgate.net. Accuracy measures how close the experimental results are to the true concentration researchgate.net. Other parameters such as precision, recovery, and stability in the biological matrix are also evaluated during method validation for bioanalytical applications researchgate.net. Validated methods ensure that the data generated in preclinical studies are reliable and scientifically sound researchgate.net.

Bioanalytical Method Development for Metabolite Profiling in Preclinical Samples

Bioanalytical method development for metabolite profiling in preclinical samples is a critical phase in drug discovery and development. It aims to identify and quantify drug-related compounds, including the parent drug and its metabolites, in biological matrices obtained from animal studies. This provides essential data for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for assessing potential efficacy and toxicity before human trials. ijpsjournal.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for metabolite profiling due to its high sensitivity, selectivity, and ability to handle complex biological matrices. chromatographyonline.comresearchgate.netsci-hub.stresearchgate.netresearchgate.net The process typically involves several key steps:

Sample Collection and Preparation: Preclinical samples, such as plasma, urine, feces, or tissue homogenates, are collected from dosed animals. chromatographyonline.commdpi.comhelsinki.fi Sample preparation is crucial to isolate the analytes of interest from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comresearchgate.netresearchgate.netoup.com The choice of method depends on the physicochemical properties of the compound and its metabolites.

Chromatographic Separation: Liquid chromatography (LC) is used to separate the parent compound from its metabolites and endogenous matrix components before detection by mass spectrometry. chromatographyonline.comhelsinki.fi Various stationary phases (e.g., C18) and mobile phases are explored to achieve optimal separation. researchgate.netnih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in modes such as multiple reaction monitoring (MRM) is commonly used for the sensitive and selective detection and quantification of the parent drug and known or anticipated metabolites. sci-hub.stlcms.cz High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap, is often employed for metabolite identification, allowing for accurate mass measurement and fragmentation analysis to elucidate metabolite structures. helsinki.finih.govresearchgate.netnih.govamericanpharmaceuticalreview.com

Metabolite Identification and Structural Elucidation: Based on the mass spectral data, potential metabolites are identified by comparing their retention times and mass-to-charge ratios (m/z) to the parent compound and using fragmentation patterns to propose structures. nih.govhelsinki.finih.govamericanpharmaceuticalreview.com In silico tools and synthesized reference standards can aid in confirming metabolite structures. americanpharmaceuticalreview.com

Method Validation: Developed bioanalytical methods are rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their accuracy, precision, sensitivity, selectivity, linearity, recovery, and stability in the relevant biological matrix. researchgate.netnih.govlcms.czresearchgate.net

Therefore, while the principles and techniques for bioanalytical method development for metabolite profiling in preclinical samples are well-established and would be applied to a compound like this compound, specific detailed research findings and comprehensive data tables for this compound's preclinical metabolite profiling could not be provided here due to the limitations of the search results within the defined scope and exclusions.

Future Directions in Buronil Academic Research

Identification and Validation of Novel Molecular Targets Beyond Classical Receptors

While classical antipsychotics primarily target dopamine (B1211576) D₂ receptors, and atypical antipsychotics like melperone (B1203284) also interact with serotonin (B10506) 5-HT₂A receptors, future research aims to identify and validate novel molecular targets that contribute to the therapeutic effects or potential side effects of Buronil and other butyrophenones nih.govdrugbank.comlitfl.com. Research is moving beyond the traditional focus on monoamine G protein-coupled receptors (GPCRs) to investigate other systems implicated in psychiatric and neurological disorders.

Exploration of Polypharmacology and Off-Target Interactions in Preclinical Systems

Polypharmacology, the concept of a single drug interacting with multiple targets, is increasingly recognized as a valuable strategy, particularly for complex, multifactorial conditions like those treated by antipsychotics nih.govresearchgate.net. Butyrophenones are known to interact with a variety of receptors in addition to D₂ and 5-HT₂A, including 5-HT₂C, histamine (B1213489) H₁, and alpha-1 adrenergic receptors nih.govlitfl.com. While some of these interactions are associated with side effects such as sedation, weight gain, and orthostatic hypotension, others may contribute to therapeutic benefits or offer opportunities for designing multi-target-directed ligands nih.govlitfl.comresearchgate.net.

Future preclinical research will delve deeper into the polypharmacological profiles of this compound and its derivatives. This involves systematic screening against extensive panels of receptors, enzymes, and transporters to comprehensively map all relevant interactions. Understanding the interplay between these multiple targets in preclinical systems is essential. This includes investigating how simultaneous modulation of different pathways influences efficacy, pharmacokinetics, and the potential for off-target-mediated effects. Advanced preclinical models are needed to dissect these complex interactions in a physiologically relevant context.

Development and Application of Advanced Preclinical Models for Complex Biological Questions

The development and application of advanced preclinical models are critical for addressing complex biological questions related to the efficacy and mechanisms of action of compounds like this compound slideshare.netsemanticscholar.org. Traditional preclinical models for antipsychotic screening often involve behavioral tests in rodents that assess aspects like catalepsy or the inhibition of drug-induced stereotypies slideshare.net. While useful, these models may not fully capture the complexity of the conditions treated by butyrophenones or predict the full spectrum of their effects in humans.

Future research requires more sophisticated models that can better recapitulate aspects of psychiatric and neurological disorders and allow for the investigation of specific biological questions. This includes developing and utilizing models that can assess cognitive function, social behavior, and the metabolic side effects associated with antipsychotic treatment researchgate.netpsu.edu. Furthermore, there is a growing need for translational models that allow for more direct parallels to be drawn between findings in animals and the clinical effects observed in humans psu.edu. This may involve the use of genetically modified organisms, induced pluripotent stem cell-derived models, or advanced in vitro systems that mimic human physiological conditions more closely.

Innovations in Synthetic Chemistry for Designing Next-Generation Butyrophenone (B1668137) Derivatives

Innovations in synthetic chemistry are fundamental to the design and creation of next-generation butyrophenone derivatives with improved pharmacological properties researchgate.netontosight.aiontosight.aiontosight.aicsic.esontosight.aiosti.gov. The core butyrophenone structure can be modified at various positions to influence receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic properties ontosight.aiontosight.aivulcanchem.com.

Future synthetic efforts will focus on developing more efficient and selective synthetic routes to access novel chemical space within the butyrophenone class. This includes exploring new reaction methodologies, utilizing catalysts, and employing flow chemistry techniques to enable rapid and scalable synthesis osti.gov. The design of new derivatives will be guided by a deeper understanding of structure-activity relationships and the insights gained from polypharmacological profiling and novel target identification. The aim is to create compounds with tailored multi-target profiles, enhanced potency, reduced off-target interactions, and improved pharmacokinetic profiles. This could involve incorporating different functional groups, exploring bioisosteric replacements, or developing constrained analogues to modulate their interaction with biological targets researchgate.net.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Mechanism Prediction

Q & A

Q. What common pitfalls undermine the validity of this compound studies, and how can they be mitigated?

- Methodological Answer :

- Pitfall : Inadequate characterization of compounds. Solution : Provide ≥2 orthogonal analytical methods (e.g., NMR + mass spectrometry) for purity validation .

- Pitfall : Overinterpretation of correlative data. Solution : Use causal inference frameworks (e.g., Bradford Hill criteria) to distinguish association from causation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.